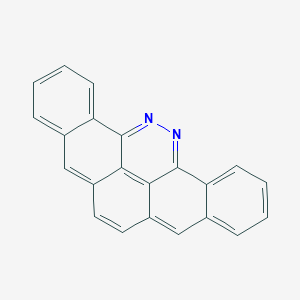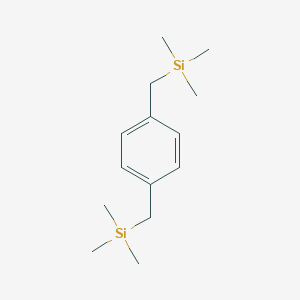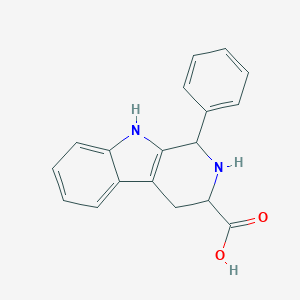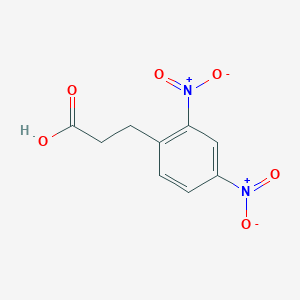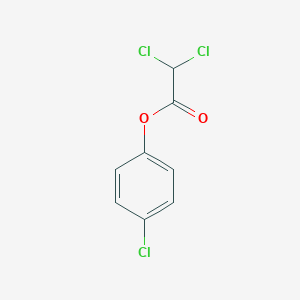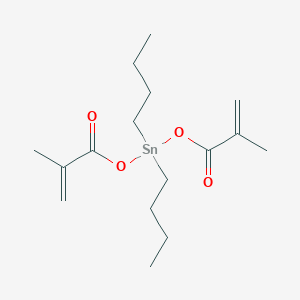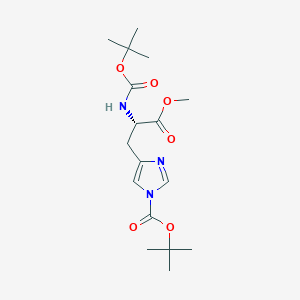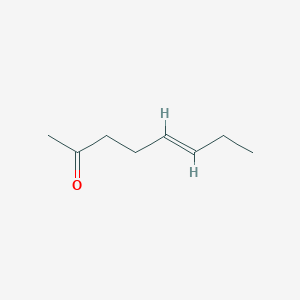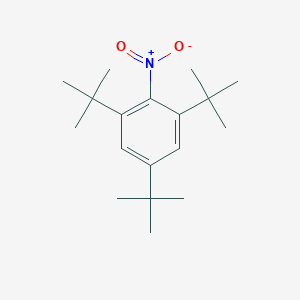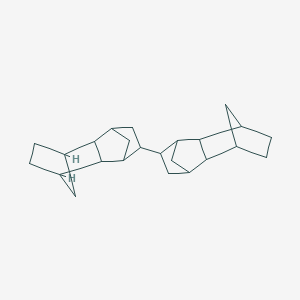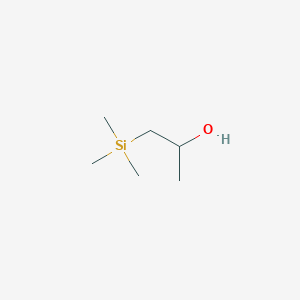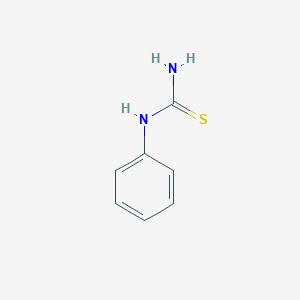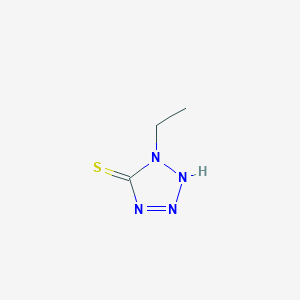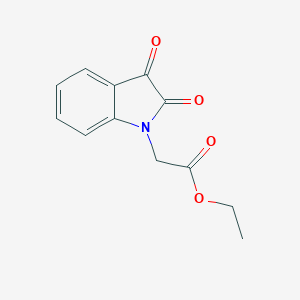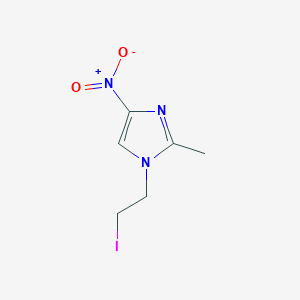
1-(2-Iodoethyl)-2-methyl-4-nitroimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Iodoethyl)-2-methyl-4-nitroimidazole, also known as Iodo-nitroimidazole, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized and used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. In
科学的研究の応用
1-(2-Iodoethyl)-2-methyl-4-nitroimidazole has been used in various scientific studies to investigate its potential applications in the field of medicine. This compound has been shown to have antimicrobial properties and has been used in the treatment of bacterial and parasitic infections. Additionally, 1-(2-Iodoethyl)-2-methyl-4-nitroimidazoleidazole has been investigated for its potential use in cancer therapy due to its ability to selectively target hypoxic cells.
作用機序
The mechanism of action of 1-(2-Iodoethyl)-2-methyl-4-nitroimidazole involves the reduction of the nitro group to a nitroso intermediate in hypoxic conditions. This nitroso intermediate then reacts with cellular components, such as DNA, leading to cell death. 1-(2-Iodoethyl)-2-methyl-4-nitroimidazoleidazole has been shown to selectively target hypoxic cells, making it a potential therapeutic agent for the treatment of cancer.
生化学的および生理学的効果
1-(2-Iodoethyl)-2-methyl-4-nitroimidazole has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Iodoethyl)-2-methyl-4-nitroimidazoleidazole can induce DNA damage and apoptosis in cancer cells. Additionally, this compound has been shown to have antimicrobial properties, inhibiting the growth of various bacterial and parasitic species.
実験室実験の利点と制限
The advantages of using 1-(2-Iodoethyl)-2-methyl-4-nitroimidazole in lab experiments include its ability to selectively target hypoxic cells and its antimicrobial properties. However, the limitations of using 1-(2-Iodoethyl)-2-methyl-4-nitroimidazoleidazole include its potential toxicity and the need for hypoxic conditions for its mechanism of action to occur.
将来の方向性
There are several potential future directions for research involving 1-(2-Iodoethyl)-2-methyl-4-nitroimidazole. These include investigating its potential use in combination therapies for cancer treatment, exploring its antimicrobial properties for the development of new antibiotics, and investigating its potential use as a diagnostic tool for hypoxic cells. Additionally, further research is needed to fully understand the toxicity and potential side effects of 1-(2-Iodoethyl)-2-methyl-4-nitroimidazoleidazole.
合成法
The synthesis of 1-(2-Iodoethyl)-2-methyl-4-nitroimidazole involves the reaction of 2-methyl-4-nitroimidazole with iodine and ethylene oxide. The reaction takes place in the presence of a base, such as potassium hydroxide, and a solvent, such as dimethylformamide. The reaction yields 1-(2-Iodoethyl)-2-methyl-4-nitroimidazole as a yellow crystalline solid with a melting point of 114-116°C.
特性
CAS番号 |
16156-96-0 |
|---|---|
製品名 |
1-(2-Iodoethyl)-2-methyl-4-nitroimidazole |
分子式 |
C6H8IN3O2 |
分子量 |
281.05 g/mol |
IUPAC名 |
1-(2-iodoethyl)-2-methyl-4-nitroimidazole |
InChI |
InChI=1S/C6H8IN3O2/c1-5-8-6(10(11)12)4-9(5)3-2-7/h4H,2-3H2,1H3 |
InChIキー |
WIQJRGFUJZSBKC-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CN1CCI)[N+](=O)[O-] |
正規SMILES |
CC1=NC(=CN1CCI)[N+](=O)[O-] |
その他のCAS番号 |
16156-96-0 |
同義語 |
1-(2-Iodoethyl)-2-methyl-4-nitro-1H-imidazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



